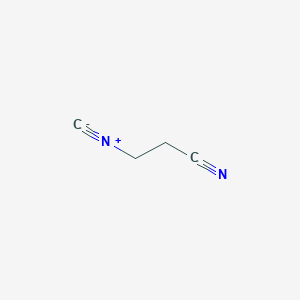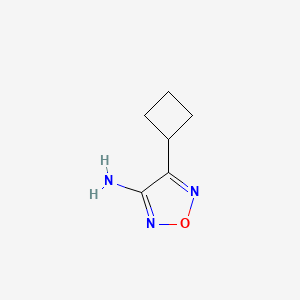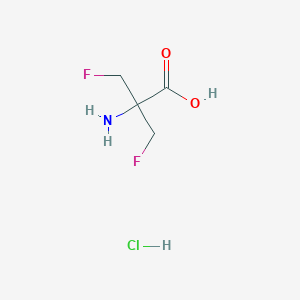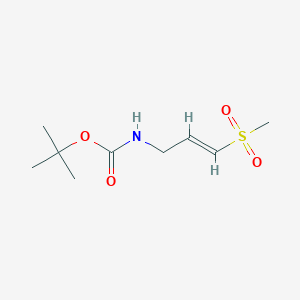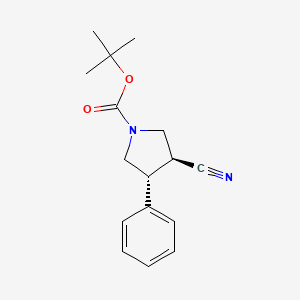
2-Methyl-2-propanyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a cyano group and a phenyl group attached to a pyrrolidine ring, with a tert-butyl ester group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, along with catalysts such as palladium or copper complexes.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Wissenschaftliche Forschungsanwendungen
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways: It can modulate biochemical pathways, affecting cellular processes such as signal transduction or metabolism.
Vergleich Mit ähnlichen Verbindungen
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate can be compared with similar compounds to highlight its uniqueness:
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of a phenyl group, leading to different chemical properties and reactivity.
rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate: This compound has two hydroxyl groups and a piperidine ring, making it structurally different and affecting its chemical behavior.
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
tert-butyl (3S,4R)-3-cyano-4-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-10-13(9-17)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,10-11H2,1-3H3/t13-,14+/m1/s1 |
InChI-Schlüssel |
GGOYCDNRCOQXSX-KGLIPLIRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)C#N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


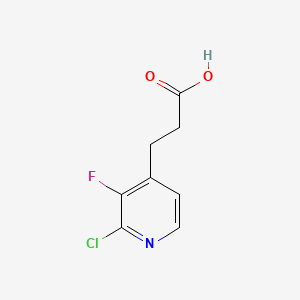
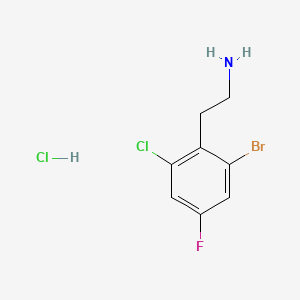
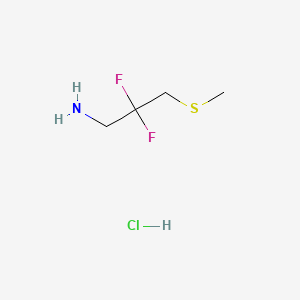
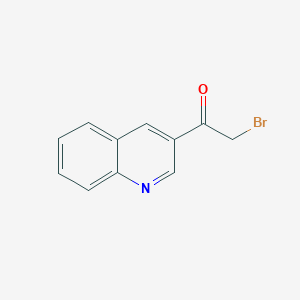
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)
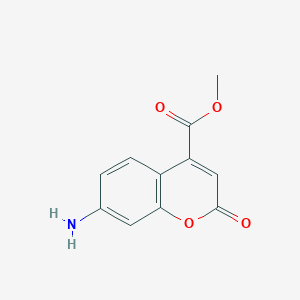
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)
